molecular formula C7H10F3N3 B13537844 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine

Cat. No.: B13537844
M. Wt: 193.17 g/mol
InChI Key: JRCXKZJQORKWFN-UHFFFAOYSA-N
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Description

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine is a compound that features a trifluoromethyl group attached to a diazirine ring, which is further connected to a piperidine ring. This unique structure combines the properties of trifluoromethyl groups, known for their electron-withdrawing effects, with the stability and reactivity of diazirine and piperidine rings. The compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the diazirine ring through the reaction of a suitable precursor with trifluoromethyl diazomethane under controlled conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction, where the diazirine intermediate reacts with a piperidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography and recrystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, enabling the creation of complex molecules with specific properties.

    Biology: Employed in photoaffinity labeling, where the diazirine group forms covalent bonds with biological targets upon exposure to UV light, aiding in the study of protein interactions.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of compounds with enhanced bioavailability and stability.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine involves the interaction of its functional groups with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing capability, while the diazirine ring can form covalent bonds with target molecules upon activation by UV light. This dual functionality allows the compound to interact with a wide range of biological and chemical targets, making it a versatile tool in research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine is unique due to the combination of its trifluoromethyl, diazirine, and piperidine moieties. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications, from organic synthesis to biological research .

Properties

Molecular Formula

C7H10F3N3

Molecular Weight

193.17 g/mol

IUPAC Name

4-[3-(trifluoromethyl)diazirin-3-yl]piperidine

InChI

InChI=1S/C7H10F3N3/c8-7(9,10)6(12-13-6)5-1-3-11-4-2-5/h5,11H,1-4H2

InChI Key

JRCXKZJQORKWFN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2(N=N2)C(F)(F)F

Origin of Product

United States

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